molecular formula C8H7N3O2 B1424185 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190316-25-6

6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1424185
M. Wt: 177.16 g/mol
InChI Key: QUYXKUIREFEJGY-UHFFFAOYSA-N
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Description

“6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors . The molecular weight of 6-methyl-1H-pyrrolo[3,2-b]pyridine is 132.16 .


Molecular Structure Analysis

The molecular structure of 6-methyl-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolo[3,2-b]pyridine core with a methyl group attached to the 6-position . The InChI code for this compound is 1S/C8H8N2/c1-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 .

Scientific Research Applications

  • Synthesis of Derivatives : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, highlighting their role in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

  • Development of Condensed Heterocycles : Research shows a method for synthesizing pyrrolo[3,2-b] pyridine starting with pyrrole ring, which allows the creation of 4-azaindoles with sensitive groups at C-7 (Aiello et al., 1978).

  • Study of Reactions with Amines and Thiols : Research on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols explores the rearrangement into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides (Čikotienė et al., 2007).

  • Vibrational Spectra and Crystal Structure Analysis : A study of the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine uses X-ray diffraction and quantum chemical DFT analysis, providing insights into its molecular conformation (Kucharska et al., 2013).

  • Four-Component Synthesis of Derivatives : A metal-free access to poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogues is established through a four-component, two-step reaction, showcasing efficient and versatile synthesis methods (Li et al., 2020).

  • Chemical Quantum Calculations and NMR Studies : The synthesis of 2-phenylazo-5-nitro-6-methyl-pyridine is discussed, along with its X-ray structure and vibrational characteristics, providing insights into its chemical dynamics (Michalski et al., 2005).

  • Investigation of Pyrrolidines Synthesis : The study of pyrrolidines chemistry is important for science, with applications in medicine and industry. This research involves the synthesis of pyrrolidines in a [3+2] cycloaddition reaction (Żmigrodzka et al., 2022).

properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-8(10-3-5)7(4-9-6)11(12)13/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXKUIREFEJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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